2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3S/c24-21-19(23(29)25-11-14-4-3-9-32-14)20-22(27-16-6-2-1-5-15(16)26-20)28(21)13-7-8-17-18(10-13)31-12-30-17/h1-10H,11-12,24H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDPTXYXPCWRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=CS6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-b]quinoxaline core, followed by the introduction of the benzodioxol and thiophenylmethyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of amines or other reduced derivatives.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another, potentially leading to a wide variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction might yield amines, and substitution might yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery or biochemical studies.
Medicine: Due to its potential biological activities, this compound could be investigated for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound’s properties might make it useful in various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Molecular weight calculated based on standard atomic masses.
Key Findings from Structural Comparisons:
Substituent Effects on Bioactivity: The benzo[d][1,3]dioxol-5-yl group in the target compound is structurally analogous to the 4-fluorobenzyl group in but differs in electronic properties. The methylenedioxy group may enhance metabolic stability compared to halogenated analogs .
Synthetic Accessibility: The thiophen-2-ylmethyl carboxamide group is a common motif in pyrroloquinoxalines, synthesized via nucleophilic substitution or coupling reactions (e.g., describes Suzuki-Miyaura cross-coupling for analogous thiophene derivatives) .
Pharmacological Implications: Pyrroloquinoxaline derivatives with electron-withdrawing groups (e.g., 3,5-dichlorophenyl in ) exhibit enhanced electrophilic reactivity, which may correlate with cytotoxic activity . Methoxybenzyl substituents () could reduce metabolic clearance compared to alkyl chains, as observed in related kinase inhibitors .
Biological Activity
The compound 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological processes.
- Pyrrolo[2,3-b]quinoxaline core : Associated with diverse pharmacological effects.
- Thiophene substituent : Enhances the compound's interaction with biological targets.
Chemical Formula
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O3S |
| Molecular Weight | 364.41 g/mol |
| CAS Number | Not available |
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : It has been suggested that similar compounds inhibit c-Jun N-terminal kinase (JNK) pathways, which are crucial in regulating cell proliferation and apoptosis .
- Regulation of Immune Functions : Compounds with structural similarities have shown immunomodulatory effects, influencing the activity of T-cells and cytokine production .
Anticancer Activity
Studies have reported that derivatives of pyrroloquinoxaline exhibit anticancer properties by inducing apoptosis in cancer cells. The specific compound under discussion has not been extensively studied in this context; however, related compounds have demonstrated:
- Inhibition of tumor growth : By affecting signaling pathways involved in cell survival.
- Cell cycle arrest : Inducing G1 or G2/M phase arrest in cancer cells.
Immunomodulatory Effects
The compound's structural features suggest potential immunomodulatory effects:
- T-cell Activation : Similar compounds have been shown to enhance the proliferation of CD4+ and CD8+ T cells .
- Cytokine Production Modulation : There is evidence that structural analogs can influence TNF-alpha production, a key cytokine in inflammatory responses.
Anti-inflammatory Properties
Research on related compounds indicates potential anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses, suggesting a therapeutic role in conditions like arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
A comprehensive study on SAR revealed that modifications to the thiophene and dioxole moieties significantly affect biological activity. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
